![molecular formula C17H12N4O3S B2587998 N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1286720-70-4](/img/structure/B2587998.png)
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]thiazole-2-carboxamides are a class of compounds that have been studied for their potential anti-tubercular properties . They have been synthesized through CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines .
Synthesis Analysis
While specific synthesis methods for “N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” are not available, similar compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of similar compounds suggests that they bind to the catalytic site of the enzyme ATP Phosphoribosyltransferase (HisG), which might be attributed to their anti-TB potential .科学的研究の応用
Anticancer Activity
A study explored the design, synthesis, and anticancer evaluation of derivatives starting from 2-(4-methylphenyl)acetic acid, targeting several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher efficacy than the reference drug, etoposide (Ravinaik et al., 2021).
Antibacterial Agents
Novel analogs were designed and synthesized, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for their cytotoxic activity against mammalian Vero cell line, indicating that their antibacterial activity was at non-cytotoxic concentrations (Palkar et al., 2017).
Photo-Physical Characteristics
Research on novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives revealed their excited state intra-molecular proton transfer pathway, exhibiting single absorption and dual emission characteristics. These findings highlight the potential of these compounds in the development of new fluorescent materials (Padalkar et al., 2011).
Platelet Aggregation Inhibitors
A study on the synthesis of 4-[2-(alicyclic-[1,2,4]oxadiazol-3-yl)phenoxy]-butyric acids from N-hydroxy-2-isopropoxy benzamidine resulted in novel platelet aggregation inhibitors. These inhibitors show potential in preventing human platelet aggregation induced by thromboxane derivative U44,619 and adenosine diphosphate (Chern et al., 2005).
Antimicrobial Evaluation
Synthesis and antimicrobial evaluation of novel benzimidazole derivatives were conducted, indicating potent antibacterial activity against various bacteria strains. This research showcases the compound's versatility in addressing antimicrobial resistance (Shaharyar et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-15(16-18-12-8-4-5-9-13(12)25-16)19-17-21-20-14(24-17)10-23-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFUTFBUMJNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

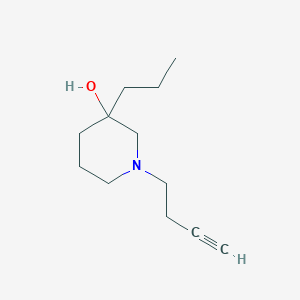
![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)

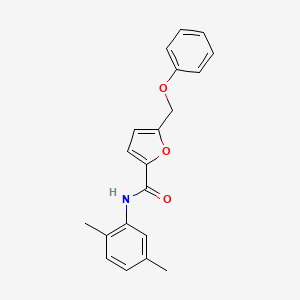
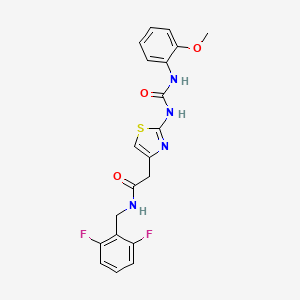
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)
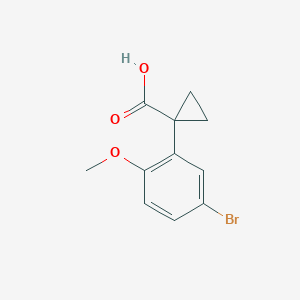
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2587930.png)

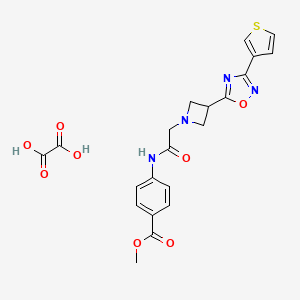
![[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate](/img/structure/B2587935.png)
![2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587936.png)
![3-(2-Chlorophenyl)-5-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2587937.png)
